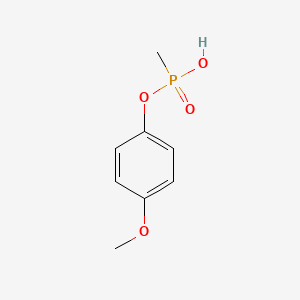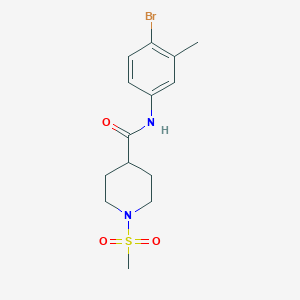![molecular formula C17H27NO3 B5128303 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5128303.png)
4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. In
作用机制
The mechanism of action of 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine depends on its application. In drug delivery systems, this compound forms stable complexes with drugs, which enhances their solubility and bioavailability. In pesticides, this compound disrupts the nervous system of insects by binding to their acetylcholine receptors. In surfactants, this compound reduces the surface tension of liquids, which enhances their wetting and spreading properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its application. In drug delivery systems, this compound can enhance the therapeutic efficacy of drugs by improving their pharmacokinetics and pharmacodynamics. In pesticides, this compound can cause neurotoxicity in insects, which leads to paralysis and death. In surfactants, this compound can improve the emulsification and dispersion of liquids, which enhances their stability and performance.
实验室实验的优点和局限性
The advantages of using 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine in lab experiments include its ability to form stable complexes with various drugs, its neurotoxicity in insects, and its amphiphilic nature. The limitations of using this compound in lab experiments include its toxicity to humans and animals, its potential environmental impact, and its limited solubility in water.
未来方向
There are several future directions for the research on 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine. These include:
1. Developing new drug delivery systems using this compound to enhance the therapeutic efficacy of drugs.
2. Investigating the potential of this compound as a pesticide for controlling insect pests in agriculture.
3. Developing new surfactants using this compound to improve the performance of various products.
4. Studying the toxicity and environmental impact of this compound to ensure its safe use in various applications.
5. Investigating the potential of this compound as a building block for the synthesis of new materials with unique properties.
Conclusion:
This compound is a chemical compound with potential applications in various scientific fields such as pharmaceuticals, agriculture, and materials science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully explore its potential in various applications and to ensure its safe use.
合成方法
The synthesis of 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine can be achieved through a multistep process. The initial step involves the reaction between 2,3,5-trimethylphenol and ethylene oxide, which produces 2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanol. The second step involves the reaction between 2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanol and morpholine, which produces this compound. This process can be optimized by using different catalysts, solvents, and reaction conditions to achieve a high yield and purity of the final product.
科学研究应用
4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine has potential applications in various scientific fields such as pharmaceuticals, agriculture, and materials science. In pharmaceuticals, this compound can be used as a drug delivery system due to its ability to form stable complexes with various drugs. In agriculture, this compound can be used as a pesticide due to its ability to disrupt the nervous system of insects. In materials science, this compound can be used as a surfactant due to its amphiphilic nature.
属性
IUPAC Name |
4-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-14-12-15(2)16(3)17(13-14)21-11-10-20-9-6-18-4-7-19-8-5-18/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMGTEBKTLLYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCOCCN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(5-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B5128220.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5128226.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
![2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol](/img/structure/B5128261.png)

![1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128277.png)
![N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5128285.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate](/img/structure/B5128296.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5128306.png)

![N-(4-bromo-2-fluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5128313.png)
![1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene](/img/structure/B5128314.png)